Cyclohexanone, 2-[(2-bromophenyl)methyl]-
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Overview
Description
Cyclohexanone, 2-[(2-bromophenyl)methyl]- is an organic compound with the molecular formula C13H15BrO It is a derivative of cyclohexanone, where a bromophenyl group is attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(2-bromophenyl)methyl]- typically involves the bromination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bromobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(2-bromophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-[(2-bromophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(2-bromophenyl)methyl]- involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the bromophenyl group.
Cyclohexanol: The reduced form of cyclohexanone.
2-Bromocyclohexanone: A similar compound with a bromine atom directly attached to the cyclohexanone ring.
Uniqueness
Cyclohexanone, 2-[(2-bromophenyl)methyl]- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interactions with various molecular targets, making it valuable for research and industrial applications .
Properties
CAS No. |
91911-21-6 |
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Molecular Formula |
C13H15BrO |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11H,2,4,6,8-9H2 |
InChI Key |
CTRWALBMGBDSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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